2-Amino-3-fluoro-4-methoxybenzoic acid
Overview
Description
2-Amino-3-fluoro-4-methoxybenzoic acid is a useful research compound. Its molecular formula is C8H8FNO3 and its molecular weight is 185.15 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that the fluoride substituent enables nucleophilic aromatic substitution , suggesting that it may interact with various biological targets that can undergo such reactions.
Mode of Action
The mode of action of 2-Amino-3-fluoro-4-methoxybenzoic acid involves its interaction with its targets through nucleophilic aromatic substitution . This is facilitated by the fluoride substituent on the compound . The compound’s reactivity is primarily centered on the carboxylic group .
Biochemical Pathways
It’s known that the compound can undergo various reactions, including fischer esterification , which could potentially affect various biochemical pathways.
Result of Action
Given its potential for nucleophilic aromatic substitution , it’s likely that the compound could induce various changes at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
2-Amino-3-fluoro-4-methoxybenzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to participate in nucleophilic aromatic substitution reactions due to the presence of the fluoride substituent, which enhances its reactivity . Additionally, the methoxy group on the benzene ring contributes to its chemical behavior, allowing it to undergo various reactions, including Fischer esterification . These interactions highlight the compound’s versatility in biochemical processes.
Cellular Effects
This compound has been observed to influence various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on gene expression and cell signaling pathways can lead to changes in cellular behavior, including alterations in cell growth, differentiation, and apoptosis. These effects underscore the compound’s potential in therapeutic applications and its importance in cellular biology research.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific enzymes and proteins, leading to enzyme inhibition or activation. These binding interactions can result in changes in gene expression and cellular function. The presence of the fluoride and methoxy groups on the benzene ring enhances the compound’s ability to participate in various chemical reactions, further influencing its molecular mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound can maintain its stability under specific conditions, allowing for prolonged observation of its effects . Degradation over time can lead to changes in its biochemical properties and cellular effects, highlighting the importance of monitoring these factors in research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, where low doses may have minimal impact, while higher doses can lead to significant changes in cellular function and behavior . At high doses, the compound may exhibit toxic or adverse effects, emphasizing the need for careful dosage optimization in research and therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s participation in these pathways can lead to changes in cellular metabolism, further highlighting its importance in biochemical research. Understanding these metabolic interactions is crucial for elucidating the compound’s role in cellular processes and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential aspects of its biochemical analysis. The compound interacts with specific transporters and binding proteins, affecting its localization and accumulation within cells . These interactions can influence the compound’s activity and function, making it important to study its transport and distribution in detail.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications
Properties
IUPAC Name |
2-amino-3-fluoro-4-methoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO3/c1-13-5-3-2-4(8(11)12)7(10)6(5)9/h2-3H,10H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKUCGDCMIJIFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.